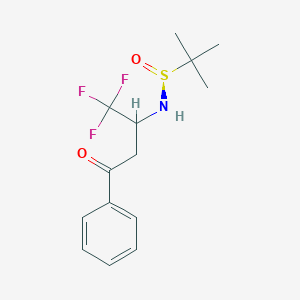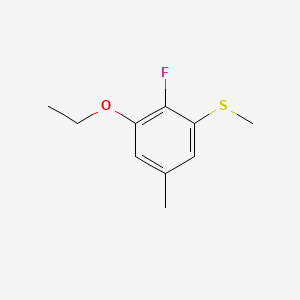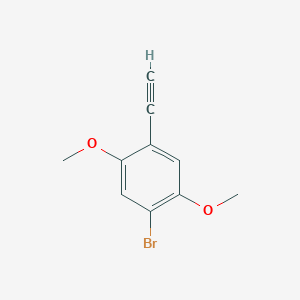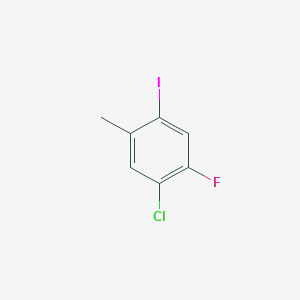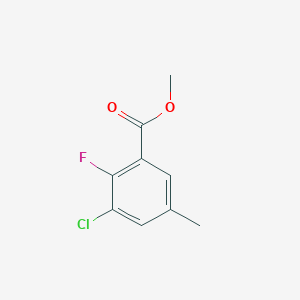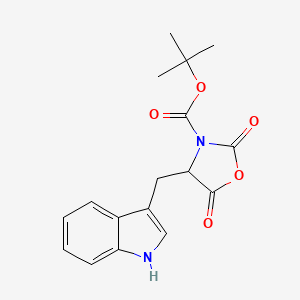![molecular formula C42H30O2P2 B14774002 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is a complex organic compound with the molecular formula C42H30O2P2 and a molecular weight of 628.63 g/mol . This compound is known for its unique structure, which includes three benzene rings fused to a dioxocine ring, and two diphenylphosphino groups attached at the 1 and 14 positions . It is primarily used as a ligand in various catalytic processes, particularly in the field of organometallic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine typically involves the reaction of tribenzo[b,e,g][1,4]dioxocine with diphenylphosphine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
科学的研究の応用
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine has several scientific research applications:
作用機序
The mechanism of action of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine involves its ability to form stable complexes with metal ions . These complexes can then participate in various catalytic processes, facilitating reactions by lowering the activation energy . The molecular targets include metal ions such as palladium, platinum, and rhodium . The pathways involved include coordination to the metal center and subsequent activation of substrates .
類似化合物との比較
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another phosphine ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane: A commonly used ligand in organometallic chemistry.
1,3-Bis(diphenylphosphino)propane: Known for its use in various catalytic processes.
Uniqueness
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is unique due to its larger and more complex structure, which provides greater stability and versatility in forming metal complexes . This makes it particularly useful in catalytic processes that require robust and stable ligands .
特性
分子式 |
C42H30O2P2 |
|---|---|
分子量 |
628.6 g/mol |
IUPAC名 |
(20-diphenylphosphanyl-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(16),2(7),3,5,9,11,13,17,19-nonaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H30O2P2/c1-5-17-31(18-6-1)45(32-19-7-2-8-20-32)39-29-15-27-37-41(39)42-38(44-36-26-14-13-25-35(36)43-37)28-16-30-40(42)46(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H |
InChIキー |
DTJJMKFHBFTIDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC8=CC=CC=C8O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


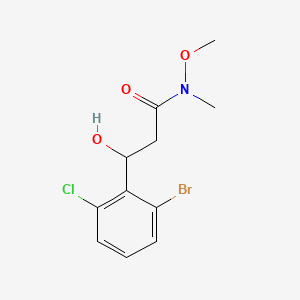
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
